2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a methylsulfanyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the indole core using methyl iodide and a base such as potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the methoxyindole with chloroacetyl chloride in the presence of a base like triethylamine.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): A related compound with a similar indole core but different functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group at the 5-position.
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-6-7-17-13(10-15)8-9-20(17)12-18(21)19-14-4-3-5-16(11-14)23-2/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
VSADHPVHFJZHID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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